

CL 5343 solubility and preparation for experiments

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Compound of Interest

Compound Name: CL 5343

Cat. No.: B1684419

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Application Notes and Protocols for CL 5343

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343, also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent carbonic anhydrase inhibitor. It exhibits high selectivity for certain isoforms, particularly carbonic anhydrase IX (CAIX), which is a transmembrane enzyme highly expressed in many solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment. Due to its targeted nature, **CL 5343** is a valuable tool for research in oncology, particularly in the context of targeted drug delivery and therapeutic development for CAIX-expressing cancers such as renal cell carcinoma.

These application notes provide detailed information on the solubility of **CL 5343**, protocols for its preparation for in vitro and in vivo experiments, and methodologies for key assays to evaluate its efficacy.

Chemical Properties

Property	Value
Synonyms	5-Amino-1,3,4-thiadiazole-2-sulfonamide
CAS Number	14949-00-9[1]
Molecular Formula	C ₂ H ₄ N ₄ O ₂ S ₂ [1]
Molecular Weight	180.21 g/mol [1]

Solubility and Preparation of Stock Solutions

Proper dissolution of **CL 5343** is critical for accurate and reproducible experimental results. The following table summarizes the solubility in common solvents.

Solvent	Maximum Concentration	Notes
DMSO	≥ 100 mg/mL	Sonication or warming may be required to achieve complete dissolution.
In vivo formulation 1	≥ 5 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In vivo formulation 2	≥ 5 mg/mL	10% DMSO, 90% (20% SBE-β-CD in Saline).
In vivo formulation 3	≥ 5 mg/mL	10% DMSO, 90% Corn Oil.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weigh out 1.8021 mg of **CL 5343** powder.
- Add 1 mL of pure DMSO to the powder.
- Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Cell Viability Assay

The following protocol describes a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to determine the cytotoxic effects of **CL 5343** on the MCF-7 breast cancer cell line.

Materials:

- MCF-7 cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- **CL 5343** stock solution (10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (for formazan dissolution)
- 96-well plates
- Multichannel pipette
- Plate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count MCF-7 cells.
 - Seed the cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:

- Prepare serial dilutions of **CL 5343** from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 μ M to 100 μ M.
- Include a vehicle control (DMSO at the same final concentration as the highest **CL 5343** treatment) and a no-treatment control.
- Carefully remove the medium from the wells and add 100 μ L of the respective drug dilutions or control medium.
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for another 4 hours at 37°C.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Representative Data (MCF-7 Cell Viability):

The following table presents representative dose-response data for a 1,3,4-thiadiazole derivative, similar in structure to **CL 5343**, on MCF-7 cells.

Concentration (μM)	% Cell Viability (Mean ± SD)
0 (Control)	100 ± 5.2
1	95.3 ± 4.8
5	82.1 ± 6.1
10	65.7 ± 5.5
25	48.9 ± 4.9
50	30.2 ± 3.8
100	15.6 ± 2.9

Note: This data is representative of a compound with a similar scaffold. Actual IC50 values for **CL 5343** should be determined experimentally.

In Vivo Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model using SKRC52 renal cell carcinoma cells in immunodeficient mice to evaluate the anti-tumor efficacy of **CL 5343**.

Materials:

- SKRC52 cells
- Athymic nude mice (e.g., BALB/c nude)
- Matrigel
- **CL 5343** in a suitable in vivo formulation
- Calipers
- Sterile syringes and needles

Protocol:

- Cell Preparation and Implantation:
 - Culture SKRC52 cells to ~80% confluency.
 - Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.
- Tumor Growth and Treatment:
 - Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.
 - Randomize the mice into a control group (vehicle) and a treatment group (**CL 5343**).
 - Administer **CL 5343** or vehicle according to the desired dosing schedule (e.g., daily intraperitoneal injection).
- Monitoring and Data Collection:
 - Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
 - Monitor the body weight of the mice throughout the study as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Representative Data (SKRC52 Xenograft Model):

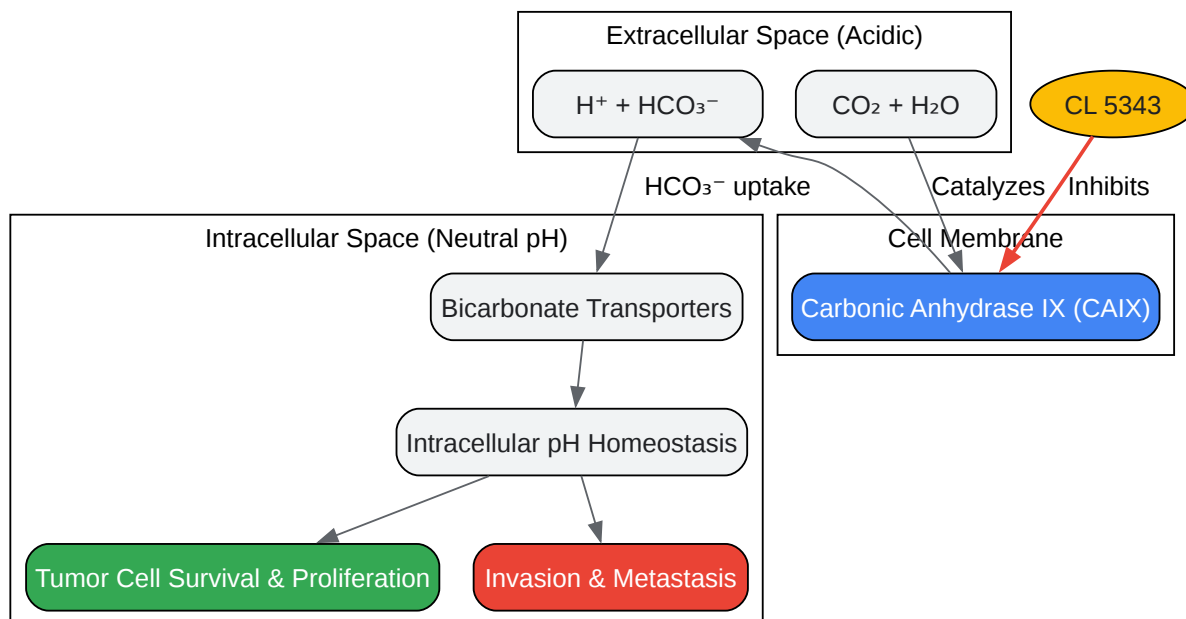
The following table shows representative data for tumor growth inhibition by a carbonic anhydrase inhibitor in an SKRC52 xenograft model.

Day	Tumor Volume (mm ³) - Vehicle (Mean ± SEM)	Tumor Volume (mm ³) - CAIX Inhibitor (Mean ± SEM)	Body Weight (g) - Vehicle (Mean ± SD)	Body Weight (g) - CAIX Inhibitor (Mean ± SD)
0	125 ± 10	128 ± 11	20.1 ± 0.5	20.3 ± 0.4
3	198 ± 15	185 ± 14	20.3 ± 0.6	20.4 ± 0.5
6	310 ± 22	250 ± 19	20.5 ± 0.5	20.6 ± 0.6
9	480 ± 35	320 ± 25	20.7 ± 0.6	20.8 ± 0.5
12	750 ± 50	410 ± 30	20.9 ± 0.7	20.9 ± 0.6
15	1100 ± 75	500 ± 38	21.1 ± 0.6	21.0 ± 0.7

Note: This data is representative of a carbonic anhydrase inhibitor. The actual efficacy of **CL 5343** should be determined experimentally.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of **CL 5343** Action:



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Caption: Signaling pathway of **CL 5343** inhibiting CAIX.

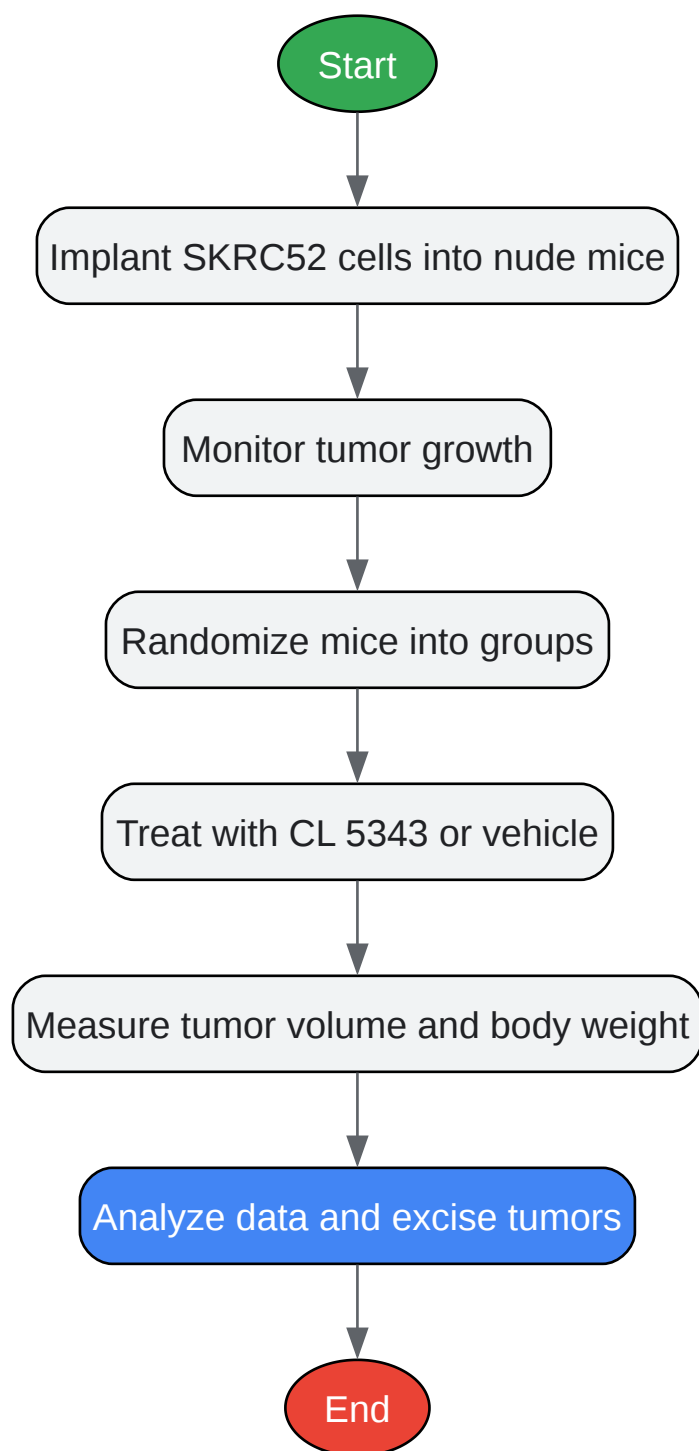
Experimental Workflow for In Vitro Cell Viability Assay:



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Caption: Workflow for the MTT cell viability assay.

Experimental Workflow for In Vivo Xenograft Study:



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Caption: Workflow for the in vivo xenograft study.

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References

- 1. scbt.com [scbt.com]
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